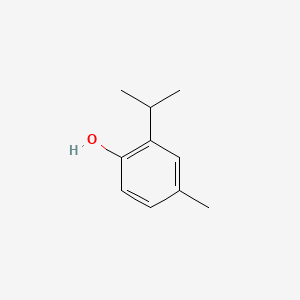2-Isopropyl-4-methylphenol
CAS No.: 4427-56-9
Cat. No.: VC3694450
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4427-56-9 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 4-methyl-2-propan-2-ylphenol |
| Standard InChI | InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3 |
| Standard InChI Key | DSTPUJAJSXTJHM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)O)C(C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(C)C |
| Boiling Point | 228.5 °C |
| Melting Point | 36.5 °C |
Introduction
2-Isopropyl-4-methylphenol, also known as 4-methyl-2-propan-2-ylphenol or thymol, is an organic compound with the molecular formula . It is a monoterpenoid phenol, commonly found in the essential oils of various plants, particularly in thyme. Its CAS number is 4427-56-9, and it plays a significant role in industrial, medicinal, and biological applications due to its antimicrobial and antioxidant properties.
Physical Appearance
2-Isopropyl-4-methylphenol appears as a colorless crystalline solid with a characteristic aromatic odor. It is sparingly soluble in water but highly soluble in organic solvents such as ethanol and ether.
Chemical Behavior
The hydroxyl group on the phenolic ring makes it slightly acidic, allowing it to participate in hydrogen bonding and act as an antioxidant. The compound's isopropyl and methyl substituents contribute to its hydrophobic nature, enhancing its interaction with lipid membranes.
Biological Activities
2-Isopropyl-4-methylphenol exhibits a range of biological activities that make it valuable for pharmaceutical and cosmetic applications.
Antimicrobial Activity
This compound demonstrates strong antibacterial and antifungal properties, making it effective against a variety of pathogens. It disrupts microbial cell membranes by interacting with their lipid components.
Pharmaceutical Use
2-Isopropyl-4-methylphenol is widely used in mouthwashes, ointments, and antiseptic formulations due to its antimicrobial efficacy.
Food Industry
It acts as a preservative in food products, preventing microbial spoilage.
Cosmetic Industry
The compound is incorporated into soaps, deodorants, and perfumes for its pleasant aroma and antimicrobial benefits.
Safety Profile
While generally recognized as safe (GRAS) for use in food and cosmetics, excessive exposure can cause irritation to the skin and mucous membranes. Proper handling protocols are recommended during industrial use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume